molecular formula C16H12F3N B8589172 1-(4-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline

1-(4-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline

Cat. No. B8589172
M. Wt: 275.27 g/mol
InChI Key: VSZVRCDPAYBQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476297B2

Procedure details

To a 100-mL round-bottomed flask was added N-phenethyl-4-(trifluoromethyl)benzamide (5.0 g, 17 mmol), phosphoric pentoxide (0.526 mL, 8.52 mmol), and polyphosphoric acid (60.0 g). The reaction mixture was heated to 165° C. for 2 h. Then, the hot solution was carefully poured into ice/water and a solution of KOH (20%, 40 mL) was added to break up the oil. The mixture was stirred at RT for 5 min and an additional amount of KOH solution was added until pH 7. Ethyl ether (250 mL) was added and the mixture was stirred at RT for 15 min. The organic layer was collected and the aqueous layer was extracted with EtOAc (2×200 mL). The combined organic extracts were dried over MgSO4 and concentrated in vacuo to give the title compound as orange oil, which was used in the next step without further purification. MS (ESI, positive ion) m/z: 276 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.526 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:9][C:10](=O)[C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[K+]>C(OCC)C>[F:18][C:17]([F:20])([F:19])[C:14]1[CH:15]=[CH:16][C:11]([C:10]2[C:8]3[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH2:2][CH2:1][N:9]=2)=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O
Name
Quantity
0.526 mL
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
polyphosphoric acid
Quantity
60 g
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=NCCC2=CC=CC=C12)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.